molecular formula C14H13NO3 B5756938 (2-methoxyphenyl) N-phenylcarbamate

(2-methoxyphenyl) N-phenylcarbamate

Cat. No.: B5756938
M. Wt: 243.26 g/mol
InChI Key: XFEVOHQZBADKOV-UHFFFAOYSA-N
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Description

(2-methoxyphenyl) N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with aniline. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .

Another method involves the use of carbamoylimidazolium salts as efficient carbamoylating reagents. These salts react with phenols or alcohols to produce carbamates in high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through flash column chromatography and recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

(2-methoxyphenyl) N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, forming stable urea linkages. These linkages are stable under acidic, alkaline, and aqueous conditions, making the compound useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Similar in structure but lacks the methoxy group.

    2-chloro-4-methoxyphenyl N-phenylcarbamate: Contains a chloro group instead of a methoxy group.

    N-phenylcarbamates: A broader class of compounds with varying substituents on the phenyl ring.

Uniqueness

(2-methoxyphenyl) N-phenylcarbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it suitable for specific applications .

Properties

IUPAC Name

(2-methoxyphenyl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-9-5-6-10-13(12)18-14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEVOHQZBADKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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